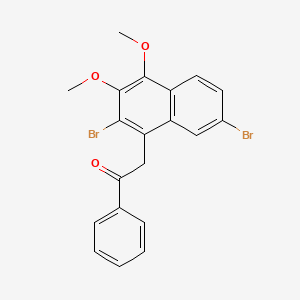
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one is a complex organic compound with the molecular formula C20H16Br2O3 and a molecular weight of 464.15 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a phenyl group attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxynaphthalene followed by a Friedel-Crafts acylation reaction with phenylacetyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
相似化合物的比较
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone: This compound has a similar structure but lacks the additional functional groups present in this compound.
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-2-one: This compound differs in the position of the carbonyl group, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
137348-32-4 |
|---|---|
分子式 |
C20H16Br2O3 |
分子量 |
464.1 g/mol |
IUPAC 名称 |
2-(2,7-dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2O3/c1-24-19-14-9-8-13(21)10-15(14)16(18(22)20(19)25-2)11-17(23)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI 键 |
FNFGDMNNBMYCCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C2=C1C=CC(=C2)Br)CC(=O)C3=CC=CC=C3)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
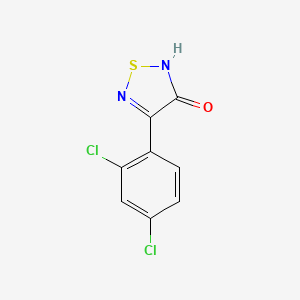
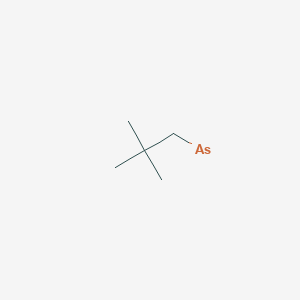
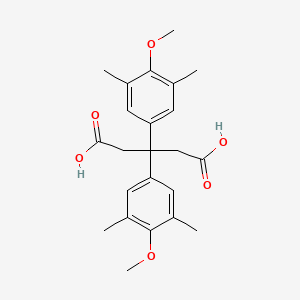
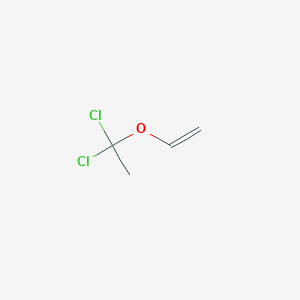
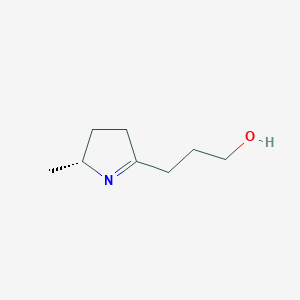
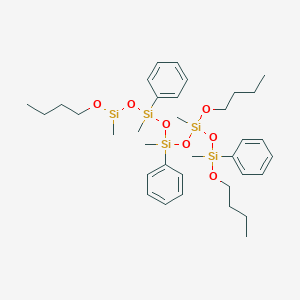
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
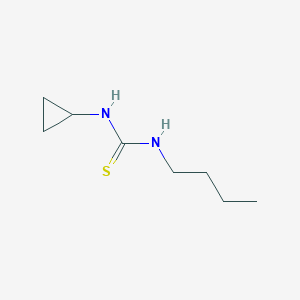
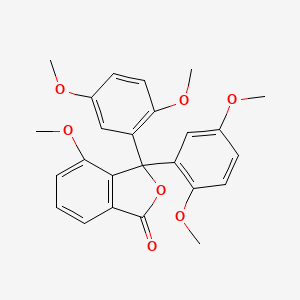
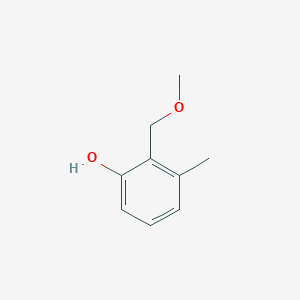
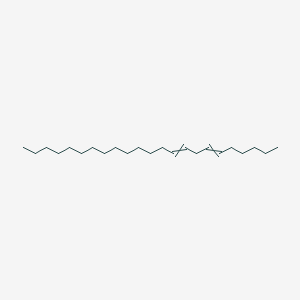
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
